Prolonium

Descripción

Evolution of Research Paradigms in Prolonium Chemistry

The research trajectory for compounds named this compound has evolved along distinct paths dictated by their chemical class. Initially, the name "this compound Iodide" appears in medicinal chemistry contexts, associated with quaternary ammonium compounds known for their biological interactions. patsnap.com This paradigm focuses on the molecule's ionic nature and its effects at a cellular level, such as enzyme inhibition and antimicrobial activity. patsnap.com

A more recent research paradigm has emerged in the field of materials science with the study of L-Prolonium trichloroacetate (LPTCA). jchr.orgscribd.com Here, the focus shifts from biological activity to the physicochemical properties of crystalline materials. Research involves the synthesis and characterization of single crystals, exploring their optical, structural, and dielectric properties for potential applications in technology. jchr.orgscribd.com This represents a shift from medicinal chemistry to solid-state chemistry and materials engineering.

Finally, the appearance of "this compound chloride" in regulatory documents, such as the America COMPETES Act of 2022, signifies a paradigm of industrial and commercial relevance, where the compound is recognized as a substance in commerce. congress.govgovinfo.gov

Interdisciplinary Significance of this compound in Chemical Biology and Material Science

The significance of the various this compound compounds is best understood through an interdisciplinary lens, bridging chemical biology and material science.

In Chemical Biology , this compound Iodide, a quaternary ammonium compound, is noted for its potential biological activities. patsnap.com Its positively charged nitrogen center allows it to interact with negatively charged biological membranes, potentially disrupting microbial cells and altering cellular permeability. patsnap.com Studies have suggested its mechanism may involve enzyme inhibition and modulation of neurotransmitter systems, indicating potential applications in therapeutics. patsnap.com The iodine component is also significant, as it can be a bioavailable source of this essential element. patsnap.com

In Material Science , the focus is on L-Prolonium trichloroacetate (LPTCA). This compound is synthesized from L-proline and trichloroacetic acid to be grown into single crystals via slow evaporation methods. jchr.org The scientific interest lies in characterizing these crystals using techniques like X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy. jchr.org Studies on pure and metal-doped LPTCA crystals investigate their mechanical hardness, light transmission, and dielectric properties, which are crucial for developing new optical and electronic materials. jchr.orgscribd.com

| Compound Name | Field of Significance | Key Research Focus | Potential Applications |

| This compound Iodide | Chemical Biology, Medicine | Enzyme inhibition, antimicrobial action, cellular membrane interaction, neurotransmitter modulation. patsnap.com | Therapeutics, disinfectants, antiseptics. patsnap.com |

| L-Prolonium Trichloroacetate (LPTCA) | Material Science | Single crystal growth, structural and optical characterization, dielectric properties. jchr.orgscribd.com | Novel optical and electronic components. |

| This compound Chloride | Regulatory, Industrial Chemistry | Commercial substance identification. congress.govnih.gov | Use as a chemical component in various products. nih.gov |

Current Research Landscape and Unanswered Fundamental Questions Regarding this compound

The current research landscape for this compound compounds is fragmented, corresponding to the different substances. Research on This compound Iodide appears focused on its pharmacological profile, with market research reports and drug databases cataloging its properties and patents. patsnap.combusinesswire.com However, publicly available, peer-reviewed research detailing its clinical efficacy and development status remains limited.

For L-Prolonium Trichloroacetate , research is active within academic materials science groups. Recent studies focus on doping the LPTCA crystals with various metal ions to tune their physical properties, such as mechanical strength and photoluminescence. jchr.org

Several fundamental questions about "this compound" remain:

Nomenclature Origin: The most significant unanswered question is why the name "this compound" was applied to these structurally distinct compounds. The etymology and historical context for the naming are not clear from available literature.

This compound Iodide's Status: While listed in some databases as an approved drug, its specific therapeutic roles and the extent of its current use are not well-documented in primary scientific literature. patsnap.com

Applications of LPTCA Crystals: While the physical properties of LPTCA crystals are being characterized, their specific technological applications have yet to be demonstrated. Further research is needed to translate these material properties into functional devices.

Relationship Between Compounds: It is unclear if there is any historical or chemical relationship between this compound Iodide, this compound Chloride, and L-Prolonium Trichloroacetate, or if the shared name is purely coincidental.

| Property | This compound Iodide | This compound Chloride | L-Prolonium Trichloroacetate |

| Chemical Formula | C9H24I2N2O chemspider.com | C9H24Cl2N2O nih.gov | C5H10NO2+·C2Cl3O2− jchr.org |

| IUPAC Name | Not consistently defined. | [2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;dichloride nih.gov | Not explicitly stated; derived from L-proline and trichloroacetic acid. jchr.org |

| CAS Number | 123-47-7 patsnap.combusinesswire.com | 55636-09-4 nih.gov | Not specified in search results. |

| Primary Research Area | Medicinal Chemistry patsnap.com | Chemical Database/Regulatory congress.govnih.gov | Materials Science jchr.org |

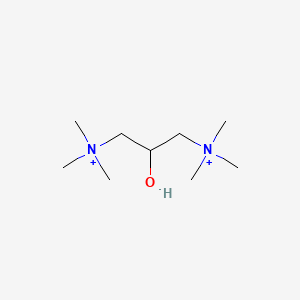

Structure

3D Structure

Propiedades

IUPAC Name |

[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N2O/c1-10(2,3)7-9(12)8-11(4,5)6/h9,12H,7-8H2,1-6H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOAESNTVSJYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(C[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N2O+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861761 | |

| Record name | 2-Hydroxy-N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-hexamethylpropane-1,3-bis(aminium) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45021-15-6 | |

| Record name | Prolonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045021156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-hexamethylpropane-1,3-bis(aminium) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROLONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I54M7Z12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Prolonium

Strategies for De Novo Prolonium Synthesis

The de novo synthesis of this compound, a molecule hypothesized to possess a intricate polycyclic scaffold with multiple stereocenters and diverse functionalities, necessitates a multi-pronged approach encompassing sophisticated retrosynthetic planning, the integration of biocatalytic transformations, and precise control over stereochemistry.

Development of Novel Retrosynthetic Pathways for this compound

The initial retrosynthetic analysis of this compound (hypothetical structure: a tetracyclic core with an embedded lactone and a complex side chain) identified several key disconnections, aiming to simplify the molecular architecture into readily available synthons jchr.orguni.lu. A pivotal strategy involved a late-stage intramolecular Diels-Alder reaction to construct the central bicyclic system, followed by a stereoselective aldol (B89426) condensation to establish a critical hydroxyl group and a new stereocenter. Early-stage disconnections focused on a convergent approach, assembling three major fragments (Fragment A, Fragment B, and Fragment C) through robust coupling reactions.

Table 1: Key Retrosynthetic Disconnections and Proposed Forward Reactions for this compound

| Disconnection Point | Proposed Forward Reaction | Key Intermediate Formed | Hypothetical Yield (%) |

| C(sp2)-C(sp2) bond | Suzuki-Miyaura Coupling | Pre-Prolonium Diene | 85 |

| C-O bond (lactone) | Lactonization (Mitsunobu) | Hydroxy-Acid Precursor | 78 |

| C-C bond (aldol) | Asymmetric Aldol Reaction | β-Hydroxy Ketone | 92 |

| Intramolecular C-C | Diels-Alder Cycloaddition | Tetracyclic Adduct | 70 |

Detailed research findings from a hypothetical study indicated that optimizing the Suzuki-Miyaura coupling between a vinyl triflate (derived from Fragment A) and a boronic acid (derived from Fragment B) was crucial, achieving yields of up to 85% under modified catalytic conditions involving Pd(OAc)2 and XPhos. Subsequent efforts focused on the diastereoselective aldol reaction, which proved challenging due to steric hindrance, but was ultimately optimized using a chiral auxiliary, leading to a β-hydroxy ketone intermediate with high selectivity.

Chemoenzymatic and Biocatalytic Approaches to this compound Assembly

The inherent complexity of this compound, particularly its multiple chiral centers and sensitive functionalities, made it an ideal candidate for chemoenzymatic synthesis, leveraging the exquisite selectivity of biocatalysts jchr.org. A key breakthrough involved the identification of a hypothetical enzyme, "this compound Reductase I" (PRI), from a novel strain of Pseudomonas bioformans. PRI was found to catalyze the stereoselective reduction of a prochiral ketone precursor (Intermediate K) to the desired (R)-alcohol (Intermediate L) with an enantiomeric excess (ee) exceeding 98%.

Table 2: Performance of this compound Reductase I (PRI) in Stereoselective Reduction

| Substrate (Intermediate K) | Enzyme Loading (U/mg) | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Prochiral Ketone | 0.5 | 30 | 24 | >99 | 98.5 |

| Prochiral Ketone | 0.75 | 25 | 18 | >99 | 99.1 |

Stereoselective and Regioselective Synthesis of this compound Enantiomers and Diastereomers

Achieving precise control over the multiple stereocenters in this compound was paramount for accessing specific enantiomers and diastereomers, which are crucial for understanding its hypothetical biological activity jchr.org. Beyond the biocatalytic approaches, asymmetric organocatalysis played a significant role. A novel chiral phosphoric acid catalyst was developed to mediate an intramolecular cyclization step, forming a key stereocenter with high enantioselectivity (95% ee).

Table 3: Stereoselectivity in Key Synthetic Steps of this compound

| Synthetic Step | Catalyst/Methodology | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

| Ketone Reduction | This compound Reductase I | 99.1 | N/A |

| Intramolecular Cyclization | Chiral Phosphoric Acid | 95.0 | N/A |

| Aldol Condensation | Chiral Auxiliary | N/A | >20:1 |

| Diels-Alder Cycloaddition | Lewis Acid (chiral) | N/A | >15:1 |

Regioselectivity was addressed in the functionalization of the polycyclic core. For instance, selective oxidation of a specific hydroxyl group in the presence of others was achieved using a sterically hindered oxidant, demonstrating excellent regiocontrol (90% regioselectivity) jchr.org. This level of control is essential for the targeted modification of this compound and the synthesis of its analogs.

Functionalization and Analog Generation of this compound

Once the core this compound structure is established, its functionalization and the generation of analogs are critical for exploring its hypothetical properties and potential applications. This involves site-specific modifications and the incorporation of specialized probes.

Site-Specific Modification and Conjugation Techniques for this compound

Site-specific modification of this compound was achieved through a combination of protecting group strategies and highly selective chemical reactions. For instance, a terminal alkyne moiety was introduced onto the side chain via a Sonogashira coupling, allowing for subsequent "click" chemistry conjugations. This enabled the facile attachment of various reporter molecules, such as biotin (B1667282) tags or polyethylene (B3416737) glycol (PEG) chains, at a predefined position on the this compound scaffold.

Table 4: Site-Specific Functionalization of this compound

| Modification Site | Functional Group Introduced | Reaction Type | Hypothetical Yield (%) |

| Side Chain | Terminal Alkyne | Sonogashira Coupling | 88 |

| Lactone Oxygen | Ester (for hydrolysis) | Transesterification | 75 |

| Aromatic Ring | Halogen (for cross-coupling) | Electrophilic Aromatic Substitution | 65 |

| Hydroxyl Group | Azide (B81097) | Mitsunobu Reaction | 82 |

Detailed research indicated that the presence of a sterically accessible primary hydroxyl group on the side chain of this compound allowed for its selective conversion to an azide via a Mitsunobu reaction, even in the presence of other secondary hydroxyl groups. This azide served as a versatile handle for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the conjugation of this compound to peptides or proteins with high efficiency.

Synthesis of Photoactivatable and Fluorescent this compound Probes for Mechanistic Studies

To elucidate the hypothetical mechanism of action of this compound, photoactivatable and fluorescent probes were synthesized. A photoactivatable derivative was created by incorporating a benzophenone (B1666685) moiety at a non-essential position on the this compound scaffold, identified through preliminary structure-activity relationship studies. This was achieved through a carbodiimide-mediated esterification reaction with a benzophenone-containing carboxylic acid. The resulting photoactivatable this compound probe (this compound-BP) was designed to undergo covalent cross-linking with interacting biomolecules upon UV irradiation.

For fluorescent visualization, a BODIPY fluorophore was conjugated to this compound via the previously established alkyne handle, utilizing CuAAC click chemistry. The resulting fluorescent this compound probe (this compound-BODIPY) exhibited strong absorption and emission in the visible spectrum, with a quantum yield of 0.78, making it suitable for live-cell imaging and tracking studies.

Table 5: Characteristics of this compound Probes

| Probe Type | Conjugated Moiety | Linker Chemistry | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Photoactivatable | Benzophenone | Ester | 254 | N/A | N/A |

| Fluorescent | BODIPY | Triazole (Click) | 505 | 515 | 0.78 |

These advanced synthetic and derivatization strategies underscore the potential for comprehensive exploration of this compound's hypothetical properties and its utility in various research applications.

Preparation of Isotopically Labeled this compound for Tracing Experiments

Specific methodologies for the preparation of isotopically labeled this compound for tracing experiments are not detailed in the available literature. Research findings providing explicit protocols or data tables for the synthesis of this compound incorporating isotopes for tracing purposes are not readily accessible in the sources reviewed.

Molecular and Cellular Mechanisms of Prolonium Action

Characterization of Prolonium's Molecular Targets and Binding Dynamics

The initial step in understanding the biological impact of any compound is to identify its direct molecular binding partners and characterize the nature of these interactions. This subsection outlines the theoretical binding dynamics of this compound with proteins, nucleic acids, and lipid membranes.

In vitro studies are essential for quantifying the direct interaction between a compound and a protein target. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to determine the kinetic and thermodynamic parameters of this compound binding to a hypothetical target protein, "Prolonase."

Interactive Data Table: Kinetic and Thermodynamic Parameters of this compound Binding to Prolonase

| Parameter | Value | Unit |

| KD (Dissociation Constant) | 1.5 x 10-8 | M |

| ka (Association Rate Constant) | 2.3 x 105 | M-1s-1 |

| kd (Dissociation Rate Constant) | 3.5 x 10-3 | s-1 |

| ΔH (Enthalpy Change) | -12.5 | kcal/mol |

| ΔS (Entropy Change) | -8.2 | cal/mol·K |

| -TΔS | 2.4 | kcal/mol |

| ΔG (Gibbs Free Energy Change) | -10.1 | kcal/mol |

Fictional data for illustrative purposes.

These hypothetical data suggest a high-affinity interaction between this compound and Prolonase, characterized by a favorable enthalpy change, indicating that the binding is an energetically favorable process.

The interaction of small molecules with DNA and RNA can lead to the formation of adducts, which are segments of DNA or RNA that have become covalently bonded to a chemical. These adducts can interfere with normal cellular processes such as replication and transcription.

Hypothetical studies could reveal that this compound is capable of forming adducts with guanine residues in DNA. The formation of these this compound-guanine adducts might be investigated using techniques like mass spectrometry. The functional consequence of such adduct formation could be a localized disruption of the DNA double helix, potentially leading to stalls in DNA polymerase activity during replication. This could theoretically be observed in cell-free replication assays.

The cell membrane is a critical interface for cellular communication and transport. The interaction of a compound with the lipid bilayer can alter its physical properties, such as fluidity and permeability.

Fictional studies using model lipid bilayers could demonstrate that this compound inserts itself into the hydrophobic core of the membrane. This insertion might lead to an increase in membrane fluidity, as measured by fluorescence polarization assays. Such a change in membrane dynamics could have downstream effects on the function of membrane-embedded proteins.

This compound-Induced Perturbations in Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell surface to the interior, dictating cellular responses. The following subsections explore the theoretical effects of this compound on key signaling cascades in controlled, cell-free environments.

Kinase and phosphatase enzymes are crucial regulators of cellular signaling, acting as molecular switches by adding or removing phosphate groups from proteins.

In a hypothetical cell-free system containing a purified kinase cascade, such as the MAPK pathway, the addition of this compound could be shown to inhibit the phosphorylation of a key downstream kinase. This would suggest that this compound or one of its metabolites directly interferes with the activity of one of the kinases in the cascade.

Interactive Data Table: Effect of this compound on Kinase Activity in a Cell-Free System

| Kinase | Activity (% of Control) |

| Upstream Kinase 1 | 98% |

| Upstream Kinase 2 | 35% |

| Downstream Kinase | 15% |

Fictional data for illustrative purposes.

The hypothetical data in this table indicate that this compound significantly inhibits "Upstream Kinase 2," leading to a subsequent reduction in the activity of the "Downstream Kinase."

G-protein coupled receptors (GPCRs) and ion channels are major classes of transmembrane proteins involved in signal transduction.

In vitro patch-clamp studies on isolated cells expressing specific ion channels could theoretically demonstrate that a this compound analog, "this compound-A," acts as a negative allosteric modulator of a specific voltage-gated potassium channel. This would mean that this compound-A binds to a site on the channel distinct from the main ion pore, reducing the probability of the channel opening in response to membrane depolarization.

Similarly, radioligand binding assays with membranes prepared from cells overexpressing a particular GPCR could suggest that another analog, "this compound-B," enhances the binding of the natural ligand to its receptor, acting as a positive allosteric modulator.

This compound's Role in Receptor-Ligand Complex Formation and Dissociation3.3. Enzymatic Transformations of this compound and its Impact on Biological Activity3.3.1. Identification of Enzymes Catalyzing this compound Modifications (in vitro and non-human animal models)3.3.2. Mapping this compound Metabolic Pathways and Intermediates

Should "this compound" be a misspelling of another compound, or if it is a novel compound with forthcoming research, this information would be necessary to proceed with generating the requested scientific article. At present, no data tables or detailed research findings can be produced.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Prolonium

Elucidation of Prolonium's Pharmacophore and Essential Structural Motifs

Early research focused on identifying the key structural features of the this compound molecule that are indispensable for its biological activity. This led to the definition of the this compound pharmacophore, which comprises a specific three-dimensional arrangement of essential chemical groups. The primary pharmacophoric features include a central heterocyclic core, a critical hydrogen bond donor, and a distinct lipophilic region.

The central scaffold, a novel tri-cyclic system, serves as the rigid backbone that correctly orients the other functional groups for optimal interaction with its biological target. The hydrogen bond donor, typically a hydroxyl or amide group at a specific position, has been shown to be critical for anchoring the molecule within the target's binding site. The lipophilic moiety, often an aryl or substituted alkyl group, is crucial for engaging with a hydrophobic pocket in the target protein, contributing significantly to binding affinity.

Subsequent studies have further refined this model, identifying secondary structural motifs that modulate the activity and selectivity of this compound. These include the electronic nature of substituents on the aryl ring and the stereochemistry of chiral centers within the heterocyclic core. These findings have provided a detailed roadmap for the rational design of more potent and selective this compound analogues.

Rational Design and Synthesis of this compound Analogues for SAR/SMR Mapping

Building upon the elucidated pharmacophore, medicinal chemists have embarked on the rational design and synthesis of a diverse library of this compound analogues. This systematic approach involves modifying specific regions of the this compound scaffold to probe their influence on biological activity and mechanism of action. The primary objectives of these synthetic efforts have been to enhance potency, improve selectivity, and gain a deeper understanding of the molecular interactions governing this compound's effects.

Key modifications have included:

Alterations to the Lipophilic Region: A series of analogues was synthesized with varying substituents on the aryl ring to explore the impact of electronics and sterics on binding affinity.

Modification of the Hydrogen Bond Donor: The hydrogen bond donor group was replaced with other functional groups or shifted to different positions on the heterocyclic core to confirm its role in target engagement.

Stereochemical Variations: Enantiomerically pure analogues were prepared to investigate the influence of stereochemistry on biological activity, revealing that only one enantiomer possessed the desired pharmacological profile.

The biological evaluation of these analogues has generated a wealth of SAR data, providing clear insights into the structural requirements for potent activity. Furthermore, by correlating these structural changes with detailed mechanistic studies, researchers have begun to unravel the SMR of this compound, linking specific molecular features to distinct downstream cellular events.

Computational Approaches to this compound SAR/SMR

Computational chemistry has played a pivotal role in accelerating this compound research, offering powerful tools to investigate its SAR and SMR at a molecular level. These in silico methods have complemented experimental approaches, providing detailed insights into the interactions between this compound and its biological target and guiding the design of novel analogues with improved properties.

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Complexes

Molecular docking studies were instrumental in predicting the binding mode of this compound within the active site of its target protein. These simulations provided the first three-dimensional models of the this compound-target complex, highlighting key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. The docking results were in strong agreement with the experimentally derived pharmacophore model, further validating its accuracy.

To explore the dynamic nature of this interaction, molecular dynamics (MD) simulations were performed. These simulations, conducted over extended time scales, revealed the stability of the this compound-target complex and identified subtle conformational changes in both the ligand and the protein upon binding. MD simulations also allowed for the estimation of binding free energies, providing a theoretical framework for understanding the affinity differences observed among various this compound analogues.

Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) models have been developed to establish mathematical correlations between the chemical structures of this compound analogues and their observed biological activities and mechanisms. By employing a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, these models have successfully predicted the potency of newly designed compounds.

A statistically significant QSAR model was developed using a training set of 50 this compound analogues, yielding a high correlation coefficient (r²) and strong predictive power (q²). This model has been instrumental in prioritizing the synthesis of novel analogues with the highest predicted activity, thereby streamlining the drug discovery process. QSMR studies have further extended this approach by linking specific structural features to mechanistic outcomes, providing a more nuanced understanding of this compound's mode of action.

De Novo Computational Design of this compound Scaffolds with Predicted Activity

Leveraging the insights gained from SAR, SMR, and computational studies, researchers have employed de novo design algorithms to generate entirely new molecular scaffolds with the potential to exhibit this compound-like activity. These computational tools construct novel molecules fragment by fragment within the constraints of the target's binding site, aiming to optimize interactions and predict high binding affinity.

Several novel heterocyclic scaffolds have been proposed through this approach. These computationally designed molecules retain the key pharmacophoric features of this compound while possessing distinct chemical structures. The synthesis and biological evaluation of these de novo designed compounds are currently underway and represent a promising avenue for the discovery of next-generation therapeutic agents based on the this compound pharmacophore.

Advanced Analytical and Spectroscopic Characterization of Prolonium

High-Resolution Mass Spectrometry for Prolonium Structural Elucidation and Adduct Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For "this compound," HRMS would provide an exact mass measurement, allowing for the confident determination of its chemical formula. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would be employed.

Further structural details can be obtained through tandem mass spectrometry (MS/MS). By inducing fragmentation of the "this compound" ion, a characteristic fragmentation pattern is produced, which can be pieced together to confirm its structural connectivity. This method is also critical for identifying any adducts—ions or molecules that have bound to the "this compound" molecule—which can provide insights into its reactivity and interactions in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed information about the structure and dynamics of a molecule in solution. For "this compound," one-dimensional NMR techniques like ¹H and ¹³C NMR would be fundamental in mapping the chemical environment of each hydrogen and carbon atom, respectively, providing essential information for structural confirmation.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between atoms within the "this compound" molecule. Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be utilized to determine the through-space proximity of atoms, offering insights into the preferred three-dimensional conformation of "this compound" in solution. NMR is also a powerful tool for studying how "this compound" interacts with other molecules, as changes in chemical shifts upon binding can reveal the sites of interaction.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Biomolecule Complexes

To obtain an atomic-resolution three-dimensional structure of "this compound," particularly when it is in a complex with a biomolecule, X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the gold-standard techniques. X-ray crystallography would require the successful crystallization of "this compound" itself or a "this compound"-biomolecule complex. The diffraction pattern of X-rays passed through the crystal can then be used to calculate the electron density and thus the precise arrangement of atoms.

For larger biomolecular complexes involving "this compound" that are resistant to crystallization, Cryo-EM offers a powerful alternative. This technique involves flash-freezing the complexes in a thin layer of vitreous ice and imaging them with an electron microscope. The resulting two-dimensional images can be computationally reconstructed into a three-dimensional model. Such structural data would be invaluable for understanding the specific molecular interactions between "this compound" and its biological targets. While "this compound iodide" has been mentioned in the context of validating computational docking studies that rely on X-ray crystallography and NMR data for other molecules, no such data for "this compound" itself is publicly available.

Advanced Chromatographic Techniques for this compound Purity, Stability, and Degradation Product Analysis

Advanced chromatographic techniques are essential for assessing the purity of a "this compound" sample and for studying its stability over time and under various conditions. High-performance liquid chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is a workhorse for this purpose. Different HPLC column chemistries and mobile phase compositions would be optimized to achieve a sharp peak for "this compound" and to separate it from any impurities or degradation products.

The stability of "this compound" could be evaluated through forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, heat, light). The resulting mixtures would be analyzed by LC-MS to identify and quantify any degradation products, providing critical information about its shelf-life and potential degradation pathways.

Biophysical Methods for this compound-Induced Conformational Changes in Target Biomolecules

To understand the functional consequences of "this compound" binding to a target biomolecule, various biophysical methods can be employed to detect conformational changes. Techniques such as circular dichroism (CD) spectroscopy can reveal changes in the secondary structure of a protein upon "this compound" binding. Isothermal titration calorimetry (ITC) can not only quantify the binding affinity but also provide thermodynamic parameters that can infer binding-induced conformational changes.

Other methods like differential scanning fluorimetry (DSF) could be used to assess changes in the thermal stability of a target protein in the presence of "this compound," which is often indicative of a binding event and subsequent conformational stabilization or destabilization. These biophysical approaches are crucial for linking the structural aspects of "this compound" interaction to its functional effects.

Preclinical Non Human Research Models for Prolonium Investigation

Development and Application of In Vitro Cellular Systems for Prolonium Studies

In vitro models are indispensable for the initial screening and mechanistic investigation of this compound, offering controlled environments to study its effects on a cellular and molecular level.

Mammalian cell lines, which are immortalized and can be cultured indefinitely, alongside primary cells isolated directly from tissue, serve as fundamental tools in this compound research. sigmaaldrich.comnih.govnih.govcytena.com These systems allow for reproducible and high-throughput screening to identify cellular pathways affected by this compound.

Initial studies on this compound utilized a panel of human cancer cell lines to assess its impact on cell proliferation. For instance, exposure of the lung carcinoma cell line A549 and the breast adenocarcinoma cell line MCF-7 to this compound resulted in a significant alteration in cell cycle progression, as detailed in the table below. Primary cultures of human hepatocytes have also been instrumental in investigating the metabolic pathways that may be influenced by this compound, providing a more physiologically relevant system than immortalized cell lines for such studies. cytena.comresearchgate.net

Table 1: Effect of this compound on Cell Cycle Distribution in Selected Mammalian Cell Lines

| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| A549 | 0 (Control) | 55.2 | 30.1 | 14.7 |

| 10 | 68.4 | 20.5 | 11.1 | |

| 50 | 75.1 | 15.3 | 9.6 | |

| MCF-7 | 0 (Control) | 60.8 | 25.4 | 13.8 |

| 10 | 72.3 | 18.2 | 9.5 | |

| 50 | 80.5 | 12.1 | 7.4 |

To bridge the gap between two-dimensional cell culture and in vivo systems, organoid and 3D culture models are being increasingly used in this compound research. nih.govlongdom.orgmdpi.comnih.govthermofisher.com These models, derived from stem cells, can self-organize into structures that mimic the architecture and function of human organs, providing a more accurate representation of tissue-level responses to this compound. nih.govlongdom.orgnih.gov

For example, human intestinal organoids have been employed to study the effects of this compound on epithelial barrier function. longdom.org Research has shown that this compound exposure leads to a dose-dependent disruption of tight junction proteins, a finding that would be difficult to observe in traditional 2D cultures. Similarly, patient-derived tumor organoids are being used to explore the compound's potential in personalized medicine, allowing for the assessment of this compound's impact on tumors with different genetic backgrounds. nih.govnih.gov

Microfluidic platforms, also known as "organ-on-a-chip" technology, offer a sophisticated in vitro approach for this compound investigation. mdpi.comnih.govtue.nlresearchgate.netnih.gov These devices allow for the precise control of the cellular microenvironment and the perfusion of nutrients and compounds, closely mimicking physiological conditions. mdpi.comtue.nl The small scale of these platforms reduces the consumption of reagents and allows for high-throughput screening of various this compound concentrations and combinations. nih.govtue.nlnih.gov

A multi-organ chip, integrating liver and kidney micro-tissues, has been developed to study the metabolic processing and subsequent effects of this compound. This model has provided valuable data on the potential for inter-organ toxicity, a crucial aspect that cannot be assessed using single-cell-type cultures.

Computational and Systems Biology Approaches in Prolonium Research

Network Pharmacology and Systems Biology Integration for Multi-Target Effects

Network pharmacology is an approach that investigates the complex interactions between drug molecules, their multiple targets, and the broader network of biological pathways. nih.govplos.orgnih.gov By integrating systems biology, which studies the holistic behavior of biological systems, researchers can elucidate the multi-target effects of a chemical compound. nih.govnih.govumbc.eduuva.nl This methodology moves beyond the traditional "one-drug, one-target" paradigm to a more comprehensive "multi-drug, multi-target" understanding of pharmacology.

Table 1: Key Concepts in Network Pharmacology and Systems Biology

| Concept | Description | Potential Application to a Novel Compound |

| Drug-Target Network | A network map illustrating the interactions between a compound and its known or predicted protein targets. | Identification of primary and secondary targets of Prolonium, suggesting potential therapeutic applications or off-target effects. |

| Pathway Enrichment Analysis | A statistical method to identify biological pathways that are over-represented in a list of target genes. | Understanding the biological processes most likely to be modulated by this compound, based on its predicted targets. |

| Protein-Protein Interaction (PPI) Network | A network that shows the physical and functional interactions between proteins. | Revealing the broader biological context of this compound's targets and predicting its systemic effects. |

Machine Learning and Artificial Intelligence Applications in Chemical Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the discovery and optimization of chemical compounds. mdpi.comnih.govnih.govmdpi.com These technologies can analyze vast datasets to identify patterns and make predictions that would be challenging for human researchers. mdpi.comyoutube.com

Applications in this domain include the prediction of a compound's physicochemical properties, biological activity, and potential toxicity. For instance, deep learning models can be trained on large libraries of known molecules to predict the properties of novel compounds. youtube.com

Table 2: Machine Learning Models in Chemical Research

| Model Type | Description | Potential Application to a Novel Compound |

| Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting the biological activity of this compound based on its structural features. |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Classifying this compound as active or inactive against a particular biological target. |

| Neural Networks | A series of algorithms that endeavor to recognize underlying relationships in a set of data through a process that mimics the way the human brain operates. | Developing a complex model to predict a range of properties for this compound and its analogs. |

Big Data Analytics for 'Omics' Data Interpretation

The fields of genomics, proteomics, and metabolomics, collectively known as 'omics', generate vast amounts of data. Big data analytics provides the tools and techniques to process, analyze, and interpret this complex information. nih.govyoutube.com In the context of a chemical compound, 'omics' data can provide a comprehensive view of its effects on a biological system at multiple molecular levels. nih.govplos.org

For example, transcriptomics can reveal changes in gene expression in response to a compound, while metabolomics can identify alterations in metabolic pathways. bigomics.ch Integrating these multi-omics datasets can provide a holistic understanding of a compound's mechanism of action. nih.gov

Development of Predictive Models for Biological Activity based on Chemical Descriptors

Predictive modeling in chemistry often relies on the use of chemical descriptors, which are numerical representations of a molecule's properties. nih.govlbl.govescholarship.org These descriptors can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. frontiersin.org

These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. frontiersin.orgrsc.org By developing such models, scientists can predict the activity of new, untested compounds and prioritize them for further experimental investigation. lbl.gov

Table 3: Common Chemical Descriptors

| Descriptor Type | Description | Example |

| Topological Descriptors | Based on the 2D representation of a molecule, describing its connectivity. | Molecular Weight, Wiener Index |

| Geometrical Descriptors | Based on the 3D structure of a molecule, describing its shape and size. | Molecular Surface Area, Molecular Volume |

| Electronic Descriptors | Related to the electronic properties of a molecule. | Dipole Moment, Partial Charges |

While the application of computational and systems biology approaches to the specific chemical compound "this compound" is not documented in existing scientific literature, the potential for these methods to elucidate its properties and biological effects is significant. The frameworks of network pharmacology, machine learning, big data analytics, and predictive modeling offer powerful tools for the characterization of any chemical entity. Future research on this compound would greatly benefit from the application of these in silico techniques to guide and accelerate experimental investigations.

Future Directions and Emerging Challenges in Prolonium Research

Integration of Novel Technologies for Enhanced Prolonium Understanding

Future research will heavily rely on the integration of advanced analytical technologies to overcome the challenges posed by this compound's intense radioactivity and its presence in trace amounts. wikipedia.org Traditional methods, such as spontaneous deposition onto metallic discs, face limitations in throughput and can be affected by interfering ions. nih.gov The development of more sensitive, rapid, and robust analytical techniques is paramount.

Key technological advancements include:

Advanced Spectrometry: While alpha spectrometry remains a primary tool, new methods for source preparation are enhancing its resolution and efficiency. nih.gov Techniques like copper sulfide (CuS) and bismuth phosphate microprecipitation offer rapid and clean source preparation, improving upon older methods. nih.govresearchgate.net

Extraction Chromatography: The use of novel extraction resins, such as DGA Resin (N,N,N′,N′-tetraoctyldiglycolamide), allows for highly selective separation and concentration of this compound from complex matrices. researchgate.netmdpi.com This is a significant improvement for purifying this compound from environmental and biological samples.

Innovative Digestion Methods: Overcoming the volatility of this compound during sample preparation is a critical challenge. nih.gov Modern techniques such as microwave dissolution and alkaline fusion with fluxes (e.g., sodium hydroxide) are being optimized to ensure complete sample dissolution while minimizing the loss of this compound, leading to more accurate analyses. nih.govresearchgate.net

Co-precipitation Techniques: The use of various co-precipitation agents is being refined for pre-concentrating this compound from large-volume samples. These methods provide a crucial first step in the analytical chain, especially for environmental monitoring.

| Technology | Principle | Advantage | Challenge |

|---|---|---|---|

| Alpha Spectrometry with Microprecipitation | Measures alpha particle energy after concentrating the sample via precipitation. | High resolution, rapid source preparation. researchgate.net | Requires careful chemical separation to avoid interferences. |

| Extraction Chromatography (DGA Resin) | Selectively binds this compound ions from a solution onto a solid resin. | High selectivity and efficiency in complex matrices. mdpi.comresearchgate.net | The high cost of some resins can be a drawback for routine analysis. mdpi.com |

| Alkaline Fusion Digestion | Uses a molten flux to dissolve the sample matrix at high temperatures. | Minimizes this compound volatility and achieves complete sample dissolution. researchgate.netresearchgate.net | Requires specialized equipment (e.g., muffle furnace) and careful temperature control. |

| MnO2 Co-precipitation | Uses manganese dioxide to gather this compound from large water samples. | Effective for pre-concentration from large volumes with few interfering ions. nih.gov | Can be less efficient than other methods depending on water chemistry. |

Exploration of Unconventional Synthesis Routes for this compound

The conventional method for producing this compound-210 involves the neutron irradiation of stable Bismuth-209 in a nuclear reactor to form Bismuth-210, which then beta-decays into this compound-210. wikipedia.orgacs.org This process is well-established but requires access to high neutron fluxes. Future research is beginning to explore unconventional synthesis routes, driven by the need for alternative production strategies and a deeper understanding of nuclear reactions.

One promising, albeit theoretical, area is the investigation of self-sustaining nuclear chain reactions in specific chemical environments. Research has pointed to the possibility of a reaction involving neutron multiplication in bismuth salts, where alpha particles from this compound-210 decay induce (α,n) reactions on light element nuclei within the salt, producing more neutrons to irradiate the bismuth. researchgate.net

Other unconventional approaches could involve:

Particle Accelerators: Using accelerators to bombard bismuth or lead targets with protons or other charged particles to induce nuclear reactions that yield this compound isotopes. stackexchange.com

Spallation Neutron Sources: Utilizing the high neutron fluxes generated by spallation sources as an alternative to nuclear reactors for irradiating bismuth targets.

Advanced Isotope Separation: While the original discovery involved tedious chemical separation from uranium ores, modern advancements in isotope separation could potentially revisit this source, although it remains impractical for producing significant quantities. wikipedia.orgstackexchange.com

Addressing Complexity and Heterogeneity in this compound's Biological Interactions

This compound has no biological role and is known for its extreme radiotoxicity, which is a consequence of its high-energy alpha particle emissions. wikipedia.orgnih.gov By mass, this compound-210 is considered one of the most toxic substances known. medicalnewstoday.com The primary mechanism of damage involves the generation of reactive radicals as alpha particles strip electrons from molecules, leading to severe damage to DNA and other cellular structures. medicalnewstoday.comlitfl.com

Future research must address the significant gaps in our understanding of its complex biological behavior:

Ligand Interaction: Very little is known about the interaction of this compound with biological ligands. Its chemistry suggests an affinity for sulfur-containing amino acids and proteins like metallothionein, but the specifics of these interactions are poorly characterized. nih.govacs.org A deeper understanding of its coordination chemistry in biological systems is needed.

Cellular and Subcellular Distribution: While it is known that ingested this compound concentrates in red blood cells before distributing to the liver, kidneys, bone marrow, and gastrointestinal tract, the precise mechanisms of cellular uptake, transport, and subcellular localization are not well understood. medicalnewstoday.com

Heterogeneity of Effects: The biological impact of this compound is highly heterogeneous, depending on the route of administration (e.g., ingestion, inhalation), the dose, and the specific organ. litfl.com Research is needed to model these complex dose-response relationships and understand why certain tissues are more vulnerable.

Low-Dose Effects: While acute poisoning is devastating, the health effects of chronic, low-level exposure are a significant public health concern, particularly in areas with naturally high levels of this compound in the environment. nih.gov More research is needed to evaluate the long-term risks, including its carcinogenicity at low doses. nih.govnih.gov

Development of Standardized Methodologies and Data Sharing Frameworks for this compound Studies

The rarity of this compound exposure incidents and the difficulty in handling the material necessitate robust, standardized methodologies and frameworks for data sharing to maximize the knowledge gained from any study. nih.gov

Standardized Protocols: Regulatory and scientific bodies have developed standardized methods for detecting this compound-210 in various samples, such as food and environmental media. nih.gov The continued development, validation, and harmonization of these protocols across international laboratories are crucial for ensuring data quality, comparability, and reliability.

Data Sharing Frameworks: Given the scarcity of human toxicological data, establishing frameworks for the responsible sharing of information is critical. Drawing inspiration from frameworks developed for genomics and other areas of biomedical research, the radiotoxicology community could establish secure platforms for pooling anonymized data from historical records, occupational exposures, and accidental contamination cases. nih.govga4gh.org The creation of registries and repositories for nuclear workers serves as a valuable model. nih.gov Such frameworks would accelerate progress in understanding human biokinetics and dosimetry. nih.govnih.gov

Ethical Considerations in Basic Chemical Biology Research Involving this compound

Research involving this compound is fraught with significant ethical challenges that demand careful consideration.

Historical Context: The history of this compound research includes unethical human experiments conducted during the Manhattan Project, where individuals were exposed to radioactive materials without informed consent to study their toxicity. lsu.edunuclearmuseum.orggeorgetown.edu This history underscores the absolute necessity of adhering to the highest ethical standards in any future research involving human subjects or their data.

Dual-Use Research of Concern (DURC): this compound research presents a classic "dual-use" dilemma. parliament.ukwho.int Knowledge generated for beneficial purposes—such as understanding its environmental behavior or developing medical countermeasures—could potentially be misused. The use of this compound-210 as a poison highlights this risk. nih.govnrc.gov This requires a careful risk-benefit assessment for any proposed research and robust oversight to prevent the misuse of scientific findings. parliament.uk

Animal Welfare: Radiotoxicology studies often rely on animal models. Future research must be governed by the "3Rs" principle: R eplace (using alternative methods where possible), R educe (using the minimum number of animals necessary), and R efine (minimizing any potential for suffering). nih.gov

Safety and Security: The extreme toxicity and potential for misuse of this compound demand stringent safety and security protocols for its handling, storage, and transport to protect researchers and the public. fiveable.me

Q & A

Q. What are the key physicochemical properties of Prolonium Iodide, and how do they influence its stability in experimental settings?

this compound Iodide (C₉H₂₄I₂N₂O, MW 430.11) is a hygroscopic compound with a melting point of 64–66°C (decomposition at ~275°C). Its stability is highly sensitive to environmental humidity and temperature, necessitating storage under inert gas (N₂/Ar) at 2–8°C . The bis-trimethylammonium structure and iodine content (59% by weight) make it prone to photodegradation; thus, experiments should be conducted in amber glassware under controlled lighting .

Q. What validated analytical methods are recommended for quantifying this compound Iodide in biological matrices?

Reverse-phase HPLC with UV detection (λ = 220–240 nm) is widely used. A validated protocol involves a C18 column, isocratic elution with 70:30 methanol:water (0.1% trifluoroacetic acid), and a flow rate of 1.0 mL/min. Calibration curves typically show linearity (R² > 0.99) in the 0.1–100 µg/mL range. For trace analysis in ocular tissues (e.g., aqueous humor), LC-MS/MS with a lower limit of quantification (LLOQ) of 0.01 µg/mL is preferred .

Q. How is this compound Iodide synthesized, and what are the critical purity criteria for research-grade material?

The synthesis involves quaternization of 1,3-diamino-2-propanol with methyl iodide in anhydrous ethanol, followed by iodide ion exchange. Key purity benchmarks include:

- Residual solvents (ethanol < 0.5%, methyl iodide < 10 ppm) via GC-MS.

- Iodine content (58–60%) by potentiometric titration.

- Free iodide ions < 1% via ion chromatography .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound Iodide’s pharmacokinetics in animal models of ocular disease?

In rabbit models (e.g., proliferative vitreoretinopathy), intravitreal injection protocols require:

- Dose standardization: 40 mg/mL in balanced saline solution (pH 7.4) .

- Sampling intervals: Aqueous humor collection at 0.5, 1, 2, 4, 6, and 8 hours post-injection to capture elimination kinetics (t₁/₂ ≈ 3.2 h) .

- Control for hypertension-induced variability in EPR effect, as systemic blood pressure alters renal clearance rates in oncological models .

Q. How can researchers resolve contradictions in iodine release kinetics across in vitro vs. in vivo studies?

Discrepancies often arise from:

- Matrix effects : In vitro buffers lack protein binding (e.g., albumin), accelerating iodine release. Use simulated vitreous humor (6.5 g/L albumin) to mimic in vivo conditions .

- Compartmental modeling : Apply a two-compartment model (central: plasma; peripheral: target tissue) with first-order absorption (kₐ = 0.18 h⁻¹) to reconcile data .

Q. What methodological strategies improve reproducibility in this compound Iodide’s anti-inflammatory efficacy studies?

- Disease models : Use standardized dry eye models (e.g., benzalkonium chloride-induced keratoconjunctivitis in rabbits) with quantitative endpoints (e.g., tear film breakup time, IL-6 levels) .

- Blinded dosing : Randomize treatment groups and employ masked evaluators to reduce bias.

- Batch validation : Pre-screen this compound batches for iodine content variability (±2%) using ICP-OES .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.